tert-Butyl (R)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate
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Overview
Description
tert-Butyl ®-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate is a complex organic compound known for its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach is to use tert-butyl carbamate as a starting material, which undergoes a series of reactions including alkylation, cyclization, and amination to form the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ®-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable building block for the development of new compounds with potential biological activities .
Biology and Medicine
In the field of biology and medicine, this compound has been studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry
In industry, tert-Butyl ®-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate is used in the production of pharmaceuticals and other fine chemicals. Its efficient synthesis and versatile reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl ®-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- tert-Butyl ®-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate
Uniqueness
What sets tert-Butyl ®-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate apart from these similar compounds is its specific spirocyclic structure and the presence of the methylamino group. This unique combination of features contributes to its distinct reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl (7R)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9(13-4)12(8-14)5-6-12/h9,13H,5-8H2,1-4H3/t9-/m0/s1 |
InChI Key |
RAUSWDYZJRCTJR-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C2(C1)CC2)NC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CC2)NC |
Origin of Product |
United States |
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